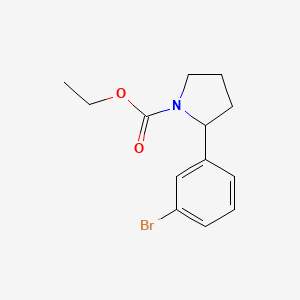![molecular formula C16H13NO5S B2939598 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 793679-41-1](/img/structure/B2939598.png)
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a research chemical with the CAS number 793679-41-1 . It has a molecular weight of 331.34 and a molecular formula of C16H13NO5S .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.34 and a molecular formula of C16H13NO5S . More detailed properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter pylori Agents
Research demonstrates that derivatives of benzoic acid and sulfanyl compounds, such as those structurally related to the given chemical, have been explored for their potential as anti-Helicobacter pylori agents. For instance, compounds derived from a similar scaffold showed potent activity against this gastric pathogen, highlighting the therapeutic potential of such structures in treating infections resistant to conventional antibiotics (Carcanague et al., 2002).
Plant Stress Tolerance
Benzoic acid derivatives, including those structurally similar to the given compound, have been studied for their role in inducing multiple stress tolerances in plants. Research findings suggest that benzoic acid is effective at lower concentrations than its derivatives, such as salicylic acid, in enhancing plant resilience to heat, drought, and chilling stress (Senaratna et al., 2004).
Food Preservation and Safety
The use of benzoic acid and its derivatives as naturally occurring compounds in foods and as additives has been extensively reviewed. These compounds serve as antibacterial and antifungal preservatives, with their widespread occurrence and application raising discussions on their safety, metabolism, and public health implications (del Olmo et al., 2017).
Heterocyclic System Synthesis
The possibilities for constructing novel heterocyclic systems using benzoic acid derivatives have been explored. For example, reactions of sulfanylbenzoic acid derivatives with dihalo ketones have led to the formation of new compounds with potential biological activity, showcasing the versatility of these compounds in synthesizing complex molecular architectures (Tokareva et al., 2011).
Antidepressant Metabolism Studies
The metabolism of novel antidepressants structurally related to the given compound has been studied, identifying the enzymes involved in their biotransformation. This research contributes to our understanding of how these compounds are processed in the body and their potential metabolic pathways (Hvenegaard et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
It’s important to note that this information is based on compounds with similar structures, and the actual properties of this specific compound may vary .
Eigenschaften
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15(8-23-14-4-2-1-3-11(14)16(19)20)17-10-5-6-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMXHYGQLJXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57266125 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-(1-azepanylcarbonyl)-7-methyl-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]propanoate](/img/structure/B2939515.png)
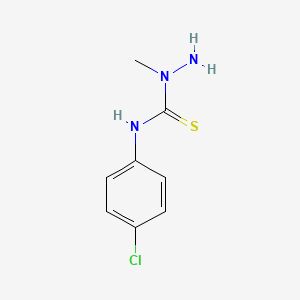
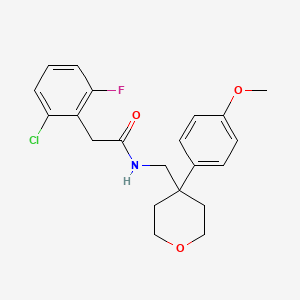
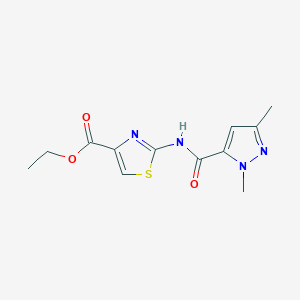
![4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide](/img/structure/B2939523.png)
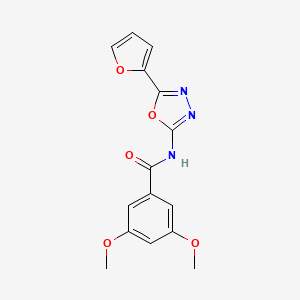
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
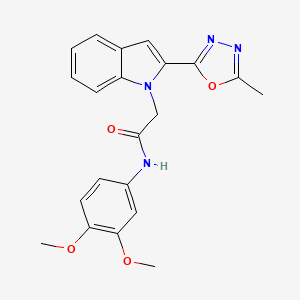
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)
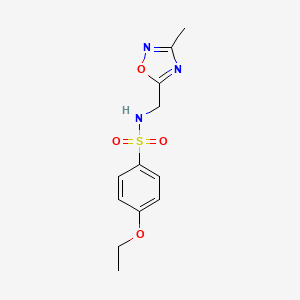
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethenesulfonamide](/img/structure/B2939534.png)

